

ARQ-736 combination therapy studies

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Compound Focus: Arq-736

CAS No.: 1228237-57-7

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ARQ-736 Development Overview

ARQ-736 was a small molecule drug candidate developed by ArQule. The table below summarizes its key characteristics based on the available information [1].

Attribute	Description
Drug Type	Small molecule drug
Target	BRAF
Action	Inhibitor
Mechanism	BRAF inhibitors (Serine/threonine-protein kinase B-raf inhibitors)
Highest Phase	Discontinued (Phase 1)
Active Indication	-
Originator	ArQule

The clinical development of **ARQ-736** was discontinued after Phase 1 trials for the treatment of locally advanced malignant solid neoplasms [1]. As a RAF kinase inhibitor, its intended mechanism was to block the

activity of the BRAF protein, a key player in the MAPK/ERK signaling pathway, which is often dysregulated in cancers [1].

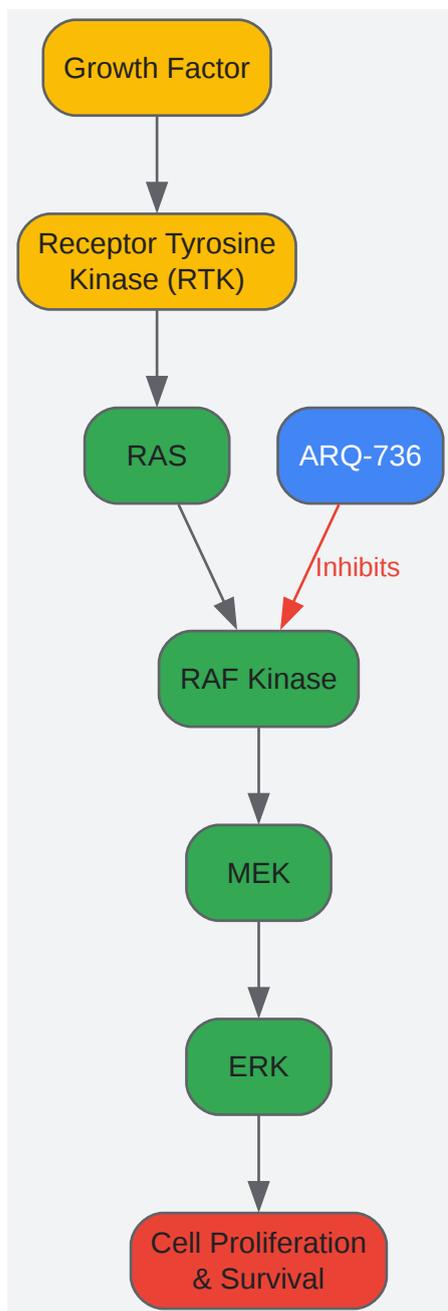
Roadblocks in Information Retrieval

The absence of combination therapy data in the search results can be attributed to two primary factors:

- **Early Stage of Development:** **ARQ-736** was **discontinued after Phase 1 trials** [1]. Drug combination studies are typically explored in later-phase (Phase 2 and 3) clinical trials, which this compound never reached.
- **Historical Context:** The available press releases from ArQule and Daiichi Sankyo focus on their partnered compound **tivantinib (ARQ 197)**, not **ARQ-736**, and date back to the 2011-2013 period [2] [3] [4].

RAF Inhibitor Signaling Pathway

The following diagram illustrates the simplified signaling pathway that **ARQ-736**, as a RAF kinase inhibitor, was designed to target.



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References

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